molecular formula C19H18N2O2 B14163435 N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide CAS No. 714939-64-7

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide

Cat. No.: B14163435
CAS No.: 714939-64-7
M. Wt: 306.4 g/mol
InChI Key: VSVXLFOMDJMOPC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide typically involves the reaction of 2-methylphenylamine with 4-chloroquinoline-2-one in the presence of a suitable base, followed by acetylation. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or dichloromethane.

    Temperature: Reactions are often carried out at room temperature or under reflux conditions.

    Catalysts: Bases like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-acetamide: Lacks the quinoline moiety, which may result in different chemical properties and applications.

    N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide: Lacks the methylphenyl group, which may affect its reactivity and biological activity.

Uniqueness

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide is unique due to the presence of both the quinoline and methylphenyl groups, which contribute to its distinct chemical and biological properties. This combination may enhance its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

714939-64-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-15-11-19(23)20-17-9-5-4-8-16(15)17/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

VSVXLFOMDJMOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)C

solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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